molecular formula C20H13FO3S B611505 Unii-65ilh3Y0MI CAS No. 1607819-68-0

Unii-65ilh3Y0MI

Cat. No. B611505
M. Wt: 352.3794
InChI Key: UDBMVVLTKJMPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTC-352 is an orally bioavailable selective human estrogen receptor alpha (ERalpha;  ESR1;  ERa) partial agonist (ShERPA), with potential antineoplastic activity. Upon administration, TTC-352 mimics the naturally-occurring 17beta-estradiol (E2) and targets and binds to ERa located in the nucleus. This causes translocation of ERa to extranuclear sites. Nuclear export of ERa prevents normal ER-mediated signaling and inhibits proliferation of ER-positive tumor cells.

Scientific Research Applications

Nanoparticle Synthesis

The advancement of novel materials, like inorganic nanoparticles, plays a crucial role in chemical research, impacting various industries and technologies. The electronic industry's evolution, for example, from vacuum tubes to miniature chips, showcases the synergy between scientific discovery and technological development. This progression is fueled by new semiconducting materials and is crucial in the context of materials like Unii-65ilh3Y0MI (Cushing, Kolesnichenko, & O'connor, 2004).

Wireless Communication Technologies

In wireless communication, the emergence of new ISM bands, like the Unlicensed National Information Infrastructure (UNII) from 5.150 to 5.710 GHz, has been crucial. Research in this area includes designing and testing high-gain, dual-band antennas for WLAN and UNII standards, which are essential for modern communication infrastructures (Singla, Khanna, & Parkash, 2019).

Educational Programs in Research Translation

The translation of basic scientific research into practical innovations is a historical continuum. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in this process. They provide training, education, and financial support to translate research into viable, socially beneficial businesses, demonstrating the importance of educational interventions in scientific research applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Scientific Environments

Large scientific applications often require collaboration among geographically dispersed scientists. Tools and software like the Unified Air Pollution Model (UNI-DEM) facilitate this by providing frameworks for remote job submission and data sharing. These environments are essential for large-scale scientific research and development (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Income Inequality Research

Cross-national research on income inequality, like the Standardized World Income Inequality Database (SWIID), relies on comprehensive and comparable data. The United Nations University database plays a significant role in providing this data, crucial for understanding global economic disparities (Solt, 2009).

properties

IUPAC Name

3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMVVLTKJMPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sherpa TTC-352

CAS RN

1607819-68-0
Record name TTC-352
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607819680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TTC-352
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ILH3Y0MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-65ilh3Y0MI
Reactant of Route 2
Unii-65ilh3Y0MI
Reactant of Route 3
Unii-65ilh3Y0MI
Reactant of Route 4
Unii-65ilh3Y0MI
Reactant of Route 5
Unii-65ilh3Y0MI
Reactant of Route 6
Unii-65ilh3Y0MI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.